Tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-oxo-4-pyridin-3-ylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)16-7-8-17(12(18)10-16)11-5-4-6-15-9-11/h4-6,9H,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNBJFUNTLYOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with pyridine carboxylic acids or their derivatives. One common method includes the use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which can be prepared by reducing the corresponding nitro compound using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or oncological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The specific mechanism of action for tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity and influencing cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Impact on Reactivity: Electron-withdrawing groups (e.g., bromo in ) enhance electrophilicity, facilitating cross-coupling reactions. Methylcarbamoyl groups () improve solubility but may reduce metabolic stability. Hydroxyamino substituents () increase polarity, critical for impurity profiling in regulatory submissions.
Synthetic Yields: Buchwald-Hartwig couplings (e.g., ) achieve yields >80% with Pd catalysts.
Stability: Boc-protected analogs are generally stable under inert conditions but may degrade in acidic environments (e.g., simulated gastric fluid ).
Physicochemical and Pharmacological Properties
- Solubility : Boc groups improve lipophilicity, whereas pyridinyl and carbamoyl substituents enhance aqueous solubility .
- Biological Activity: Pyridin-3-yl analogs (e.g., ) show affinity for kinase ATP-binding pockets via π-π interactions. 3-oxo groups (as in the target compound) may mimic carbonyl interactions in enzyme active sites, a feature exploited in oxazolidinone-based antibiotics .
Biological Activity
Tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 263.34 g/mol. The compound features a piperazine ring substituted with a pyridine moiety and a tert-butyl ester group, which contributes to its biological activity.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives of piperazine can inhibit the proliferation of various cancer cell lines, including breast cancer and non-small cell lung cancer.
Case Study:
A study published in MDPI demonstrated that certain piperazine derivatives displayed IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent inhibitory effects on cell proliferation . This suggests that this compound could be evaluated for similar anticancer properties.
2. Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Piperazine derivatives are widely recognized for their antibacterial and antifungal activities.
Research Findings:
In a study evaluating various piperazine compounds, it was found that modifications in the structure could lead to enhanced antibacterial efficacy against strains such as E. coli and Staphylococcus aureus. The incorporation of pyridine rings often increased the bioactivity due to improved interaction with bacterial targets .
3. Enzyme Inhibition
This compound may also exhibit enzyme inhibitory properties, particularly targeting acetylcholinesterase (AChE) and urease.
Experimental Data:
In vitro assays have demonstrated that certain piperazine derivatives can inhibit AChE activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition rates varied significantly based on the specific substitutions on the piperazine ring .
Research Findings Summary
Q & A
Q. What are the standard synthetic routes for Tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate?
The compound is typically synthesized via multi-step reactions involving:
- Piperazine ring functionalization : Introduction of the pyridin-3-yl group through Suzuki-Miyaura coupling using tert-butyl piperazine-1-carboxylate and pyridinyl boronic acid derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) .
- Ketone formation : Oxidation of a secondary alcohol intermediate using mild oxidizing agents (e.g., MnO₂) to yield the 3-oxo group .
- Boc protection : Use of tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to protect the piperazine nitrogen .
Q. Key data :
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 110°C, 12 h | 45–91% | |
| Oxidation | MnO₂, CH₂Cl₂, RT, 2 h | 79% |
Q. How is the compound characterized structurally?
Q. What preliminary biological activities are associated with this compound?
The compound serves as a precursor for prolyl-hydroxylase (PHD) inhibitors, which modulate hypoxia-inducible factor (HIF) pathways. Its pyridinyl and piperazine moieties enable binding to enzyme active sites, as seen in analogs like Izilendustat .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst selection : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for enhanced coupling efficiency in Suzuki reactions .
- Solvent effects : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce side reactions .
- Temperature control : Microwave-assisted synthesis at 100°C reduces reaction time from 12 h to 3 h while maintaining yield (~91%) .
Case study : A 60% yield via Method B (HCl-mediated deprotection) was improved to 79% by switching to aqueous THF under mild acidic conditions .
Q. How do steric and electronic effects of the pyridinyl group influence reactivity?
- Steric hindrance : The pyridin-3-yl group’s ortho-substitution limits nucleophilic attack on the piperazine ring, favoring regioselective modifications at the para position .
- Electronic effects : The nitrogen in pyridine enhances electrophilicity of adjacent carbons, facilitating cross-coupling reactions (e.g., with boronic acids) .
Example : In Suzuki reactions, electron-withdrawing groups on pyridine increase oxidative addition rates with Pd catalysts .
Q. How should researchers resolve contradictions in spectroscopic data across studies?
- NMR discrepancies : Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to account for solvent-induced shifts. For example, tert-butyl protons may shift from δ 1.46 ppm in CDCl₃ to δ 1.52 ppm in DMSO-d₆ .
- Mass spectrometry : Calibrate instruments with standard references (e.g., NaI) to ensure accuracy in m/z measurements .
Q. Data comparison :
| Parameter | Study A | Study B |
|---|---|---|
| ¹H NMR (tert-butyl) | δ 1.46 ppm (CDCl₃) | δ 1.52 ppm (DMSO) |
| ESI-MS ([M+H]⁺) | m/z 358.16 | m/z 372.2 |
Q. What advanced techniques validate the compound’s role in enzyme inhibition?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
